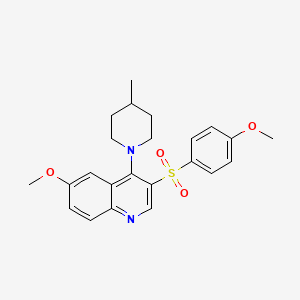

![molecular formula C12H13ClN4O2S B6503930 2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide CAS No. 1396782-50-5](/img/structure/B6503930.png)

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Wirkmechanismus

Target of Action

It’s worth noting that benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The pyrimidine moiety in the compound could potentially interact with biological targets through hydrogen bonding, given the presence of nitrogen atoms in the pyrimidine ring . The sulfonamide group is known to form strong hydrogen bonds with its biological targets, contributing to the compound’s potential bioactivity .

Biochemical Pathways

It’s worth noting that compounds containing a pyrimidine moiety have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer effects . The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in the body .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Given the known activities of compounds containing pyrimidine and sulfonamide groups, it’s plausible that this compound could exhibit a range of biological effects, potentially including antimicrobial, antifungal, antiparasitic, and anticancer activities .

Vorteile Und Einschränkungen Für Laborexperimente

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, this compound has been shown to be highly stable, making it a reliable reagent for laboratory experiments. However, this compound has some limitations as well. It is a relatively weak inhibitor of COX-2, and it can be unstable in certain conditions.

Zukünftige Richtungen

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide has a variety of potential future directions. It could be used in the development of new drugs and materials, as well as in the study of enzyme-catalyzed reactions. Additionally, this compound could be used in the development of new catalysts and nanomaterials. Furthermore, this compound could be used in the development of new methods for the synthesis of other compounds, as well as in the study of other biochemical and physiological processes.

Synthesemethoden

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide can be synthesized through the reaction of 2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonyl chloride (2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamideCl) with sodium hydroxide in ethanol. This reaction produces a white solid, which is then purified by recrystallization. The purity of the compound can be verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. It has also been used in the development of new materials and technologies, such as nanomaterials and molecular switches. Additionally, this compound has been used in the study of enzyme-catalyzed reactions, as well as in the development of new catalysts.

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S/c1-17(2)12-14-7-9(8-15-12)16-20(18,19)11-6-4-3-5-10(11)13/h3-8,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLRMKJQADFJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6503850.png)

![3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503854.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide](/img/structure/B6503862.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B6503878.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide](/img/structure/B6503888.png)

![2-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503892.png)

![3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide](/img/structure/B6503897.png)

![4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6503904.png)

![1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B6503915.png)

![1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B6503921.png)

![1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B6503927.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6503938.png)

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B6503961.png)